molecular formula C7H9N B147104 2,5-Dimethylpyridine CAS No. 589-93-5

2,5-Dimethylpyridine

Cat. No. B147104
Key on ui cas rn: 589-93-5
M. Wt: 107.15 g/mol
InChI Key: XWKFPIODWVPXLX-UHFFFAOYSA-N
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Patent
US04981861

Procedure details

400 ml of 30% hydrogen peroxide were added dropwise at room temperature to 321.5 g of 2,5-lutidine (2,5-dimethylpyridine) in 1800 ml of glacial acetic acid. The solution was stirred at 80° overnight, then cooled to 40° , treated once more with 400 ml of 30% hydrogen peroxide and heated to 80° for a further 24 hours. After evaporation in vacuo the residue was dissolved in 300 ml of water. The solution was made basic with concentrated sodium hydroxide solution while cooling, saturated with sodium chloride and extracted three times with 1 1 of methylene chloride. The organic extracts were dried over sodium sulfate and evaporated in vacuo. There was obtained 2,5-dimethylpyridine 1-oxide in the form of an oil.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]O.[N:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[CH3:10]>C(O)(=O)C>[CH3:10][C:4]1[CH:5]=[CH:6][C:7]([CH3:9])=[CH:8][N+:3]=1[O-:1]

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC(=C1)C)C
Name
Quantity
1800 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at 80° overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40°
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° for a further 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After evaporation in vacuo the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 300 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
while cooling, saturated with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 1 1 of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=[N+](C=C(C=C1)C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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